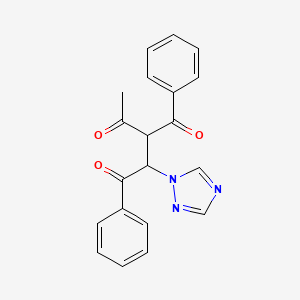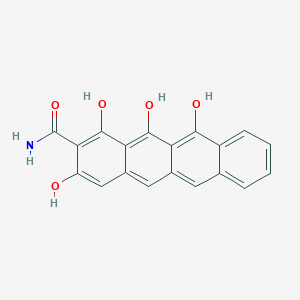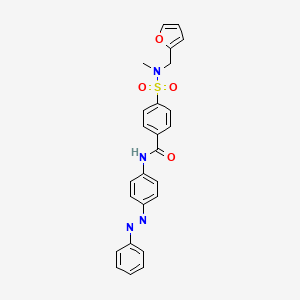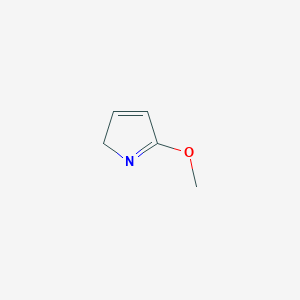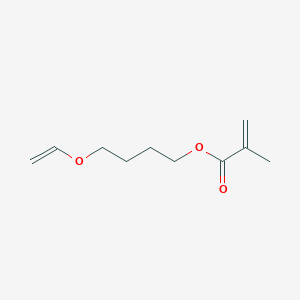![molecular formula C18H22O2 B14128360 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol CAS No. 4276-69-1](/img/structure/B14128360.png)
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is an organic compound known for its unique structure and properties. It is a phenolic compound with multiple methyl groups and hydroxyl functionalities, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol typically involves the reaction of 4-hydroxy-3,5-dimethylbenzyl chloride with 2,4,6-trimethylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced phenols.
Substitution: Halogenated or nitrated derivatives of the original compound
科学的研究の応用
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their fluidity and function. Pathways involved include oxidative stress response and signal transduction .
類似化合物との比較
Similar Compounds
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane: Known for its use in polymer production.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Used in the synthesis of high-performance plastics.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure but different functional groups
Uniqueness
3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
4276-69-1 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
3-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-10-6-11(2)18(20)14(5)16(10)9-15-7-12(3)17(19)13(4)8-15/h6-8,19-20H,9H2,1-5H3 |
InChIキー |
QQMZOWIFAXAOQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CC2=CC(=C(C(=C2)C)O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


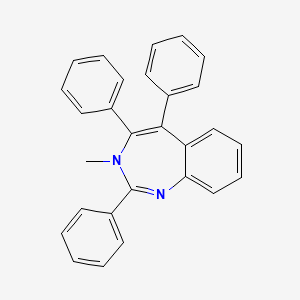

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)


